N'-ethyl-1H-indole-2-carbohydrazide physicochemical properties and characterization
N'-ethyl-1H-indole-2-carbohydrazide physicochemical properties and characterization
An In-depth Technical Guide to the Physicochemical Properties and Characterization of N'-ethyl-1H-indole-2-carbohydrazide
Introduction: The Prominence of the Indole-2-Carbohydrazide Scaffold
The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] When functionalized with a carbohydrazide moiety at the 2-position, the resulting indole-2-carbohydrazide core serves as a versatile intermediate for the synthesis of a diverse range of heterocyclic compounds.[3][4] Derivatives of this scaffold have garnered significant attention for their potent therapeutic potential, including anticancer, anti-angiogenic, antimicrobial, and anti-inflammatory properties.[1][2][3][5] Notably, various substituted indole-2-carbohydrazides have been investigated as inhibitors of tubulin polymerization and vascular endothelial growth factor receptor-2 (VEGFR-2), key targets in cancer therapy.[5][6][7][8]
This guide focuses on a specific, yet under-documented, derivative: N'-ethyl-1H-indole-2-carbohydrazide . By leveraging data from analogous compounds, we will provide a comprehensive technical overview of its probable synthesis, physicochemical characteristics, and the analytical methods required for its definitive characterization. This document is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this and related molecules.
Proposed Synthesis of N'-ethyl-1H-indole-2-carbohydrazide
The synthesis of N'-ethyl-1H-indole-2-carbohydrazide can be logically approached through a two-step process starting from the commercially available ethyl 1H-indole-2-carboxylate. This method is a common and effective route for preparing various N'-substituted indole-2-carbohydrazides.
Step 1: Hydrazinolysis of Ethyl 1H-indole-2-carboxylate
The initial step involves the conversion of the ester to the corresponding hydrazide. This is typically achieved by refluxing the ester with hydrazine hydrate in an alcoholic solvent. The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of 1H-indole-2-carbohydrazide.[9][10]
Step 2: N'-Ethylation of 1H-indole-2-carbohydrazide
The second step would involve the selective ethylation of the terminal nitrogen of the hydrazide moiety. A direct and controlled reaction with an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a suitable base would yield the target compound. The choice of base and reaction conditions is crucial to prevent side reactions, such as N-alkylation of the indole ring.
Experimental Protocol: A Proposed Synthesis
Materials:
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Ethyl 1H-indole-2-carboxylate
-
Hydrazine hydrate (80-95%)
-
Ethanol (absolute)
-
Ethyl iodide
-
Potassium carbonate (anhydrous)
-
Dichloromethane (DCM)
-
Distilled water
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Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
Part A: Synthesis of 1H-indole-2-carbohydrazide
-
To a round-bottom flask equipped with a reflux condenser, add ethyl 1H-indole-2-carboxylate (1 equivalent).
-
Add absolute ethanol to dissolve the ester.
-
Add hydrazine hydrate (10 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into cold distilled water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain 1H-indole-2-carbohydrazide. This intermediate can be used in the next step without further purification if of sufficient purity.
Part B: Synthesis of N'-ethyl-1H-indole-2-carbohydrazide
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Suspend 1H-indole-2-carbohydrazide (1 equivalent) and anhydrous potassium carbonate (2-3 equivalents) in dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add ethyl iodide (1.1 equivalents) dropwise to the suspension with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Wash the filtrate sequentially with distilled water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure N'-ethyl-1H-indole-2-carbohydrazide.
Visualization of the Synthetic Workflow
Caption: Proposed two-step synthesis of N'-ethyl-1H-indole-2-carbohydrazide.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of N'-ethyl-1H-indole-2-carbohydrazide. These are calculated based on its chemical structure and are in line with what would be expected for a compound of this class.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₃N₃O |
| Molecular Weight | 203.24 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected in the range of 180-220 °C |
| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in water |
| LogP (calculated) | ~1.5-2.0 |
Spectroscopic Characterization (Expected Data)
Comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of N'-ethyl-1H-indole-2-carbohydrazide. The following sections detail the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Proton NMR): The ¹H NMR spectrum is predicted to show distinct signals corresponding to the aromatic protons of the indole ring, the N-H protons, and the protons of the ethyl group. The spectrum would likely be recorded in a solvent like DMSO-d₆ to ensure the observation of exchangeable N-H protons.
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¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table of Expected NMR Data (in DMSO-d₆, chemical shifts (δ) in ppm):
| Assignment | Expected ¹H NMR (δ, multiplicity, J) | Expected ¹³C NMR (δ) |
| Indole NH | ~11.6 (s, 1H) | - |
| Amide NH | ~9.8 (s, 1H) | - |
| Hydrazide NH | ~4.5 (t, 1H, J ≈ 5 Hz) | - |
| Indole H-4, H-7 | ~7.6-7.4 (m, 2H) | ~127.5, ~112.7 |
| Indole H-5, H-6 | ~7.2-7.0 (m, 2H) | ~121.9, ~120.2 |
| Indole H-3 | ~7.1 (s, 1H) | ~102.3 |
| -CH₂- (ethyl) | ~3.1 (q, 2H, J ≈ 7 Hz) | ~40.0 |
| -CH₃ (ethyl) | ~1.1 (t, 3H, J ≈ 7 Hz) | ~15.0 |
| C=O | - | ~161.0 |
| Indole C-2 | - | ~131.0 |
| Indole C-3a, C-7a | - | ~136.8, ~127.6 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
Table of Expected IR Absorption Bands (cm⁻¹):
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H stretching (indole, amide) | 3300-3100 |
| C-H stretching (aromatic) | 3100-3000 |
| C-H stretching (aliphatic) | 2980-2850 |
| C=O stretching (amide) | 1680-1640 |
| N-H bending | 1620-1550 |
| C=C stretching (aromatic) | 1580-1450 |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Expected Molecular Ion Peak (M⁺): m/z = 203.11
-
Expected [M+H]⁺ Peak (ESI+): m/z = 204.11
Visualization of the Characterization Workflow
Caption: Workflow for the spectroscopic characterization of the target compound.
Inferred Biological Significance and Potential Applications
Given the extensive research on indole-2-carbohydrazide derivatives, it is plausible that N'-ethyl-1H-indole-2-carbohydrazide could exhibit interesting biological activities. Many analogs with small alkyl or substituted aryl groups at the N' position have demonstrated potent anticancer properties.[3][5][7] These effects are often attributed to the inhibition of key cellular processes such as angiogenesis and cell division.[5][6]
Specifically, related compounds have been shown to:
-
Inhibit Tubulin Polymerization: By binding to the colchicine site of tubulin, they can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7][8]
-
Inhibit VEGFR-2 Kinase: Some derivatives act as inhibitors of the vascular endothelial growth factor receptor-2, a critical component in the angiogenesis signaling pathway, thereby potentially suppressing tumor growth and metastasis.[3][5]
The introduction of a small, flexible ethyl group at the N' position of the indole-2-carbohydrazide scaffold could modulate the molecule's binding affinity to these biological targets. Therefore, N'-ethyl-1H-indole-2-carbohydrazide represents a valuable candidate for screening in anticancer and anti-angiogenic assays.
Visualization of a Potential Mechanism of Action
Caption: Inferred potential mechanisms of anticancer activity.
Conclusion
N'-ethyl-1H-indole-2-carbohydrazide, while not extensively documented, represents a molecule of significant interest within the broader class of bioactive indole derivatives. This guide provides a comprehensive, albeit predictive, framework for its synthesis, physicochemical properties, and spectroscopic characterization. The proposed synthetic route is robust and based on established chemical transformations. The expected analytical data should serve as a reliable reference for researchers aiming to synthesize and characterize this compound. Furthermore, the inferred biological potential, drawn from a wealth of data on related structures, strongly suggests that N'-ethyl-1H-indole-2-carbohydrazide is a worthy candidate for further investigation in drug discovery programs, particularly in the realm of oncology.
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